molecular formula C6H3Br2ClN2O2 B14133305 2-Chloro-4-(dibromomethyl)-5-nitropyridine CAS No. 122947-85-7

2-Chloro-4-(dibromomethyl)-5-nitropyridine

Cat. No.: B14133305
CAS No.: 122947-85-7
M. Wt: 330.36 g/mol
InChI Key: BVQZHLCDXKKEEM-UHFFFAOYSA-N
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Description

2-Chloro-4-(dibromomethyl)-5-nitropyridine is a heterocyclic aromatic compound that contains chlorine, bromine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(dibromomethyl)-5-nitropyridine typically involves multiple steps, including halogenation and nitration reactions. One common method involves the bromination of 2-chloro-4-methyl-5-nitropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(dibromomethyl)-5-nitropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

Scientific Research Applications

2-Chloro-4-(dibromomethyl)-5-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(dibromomethyl)-5-nitropyridine involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls, leading to cell lysis and death. The compound may also inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

122947-85-7

Molecular Formula

C6H3Br2ClN2O2

Molecular Weight

330.36 g/mol

IUPAC Name

2-chloro-4-(dibromomethyl)-5-nitropyridine

InChI

InChI=1S/C6H3Br2ClN2O2/c7-6(8)3-1-5(9)10-2-4(3)11(12)13/h1-2,6H

InChI Key

BVQZHLCDXKKEEM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)[N+](=O)[O-])C(Br)Br

Origin of Product

United States

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